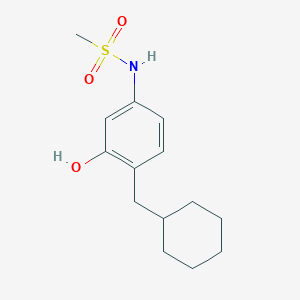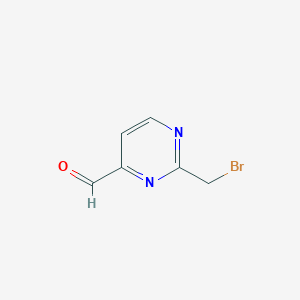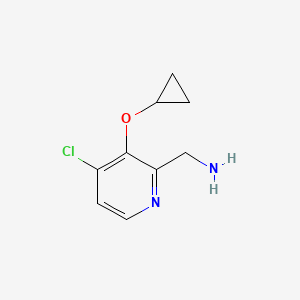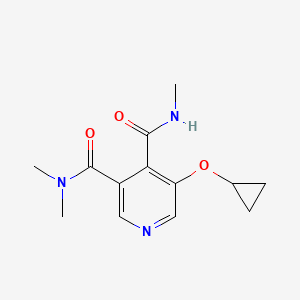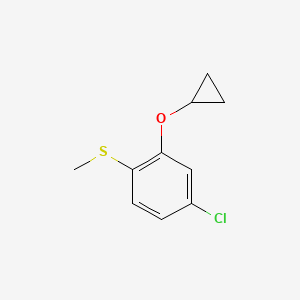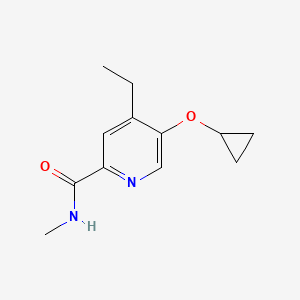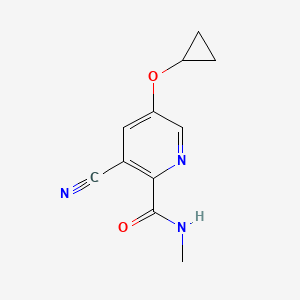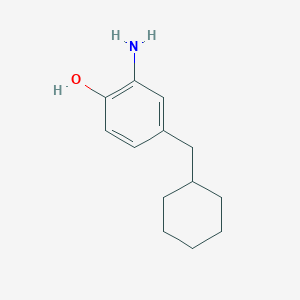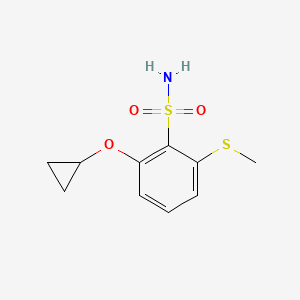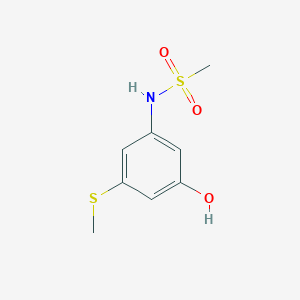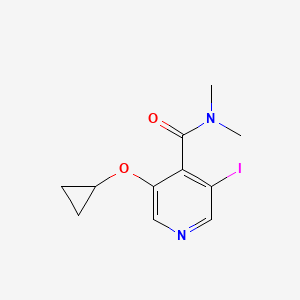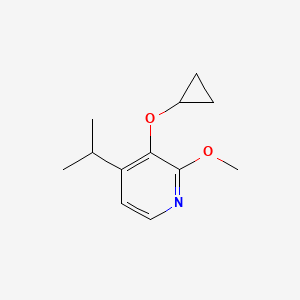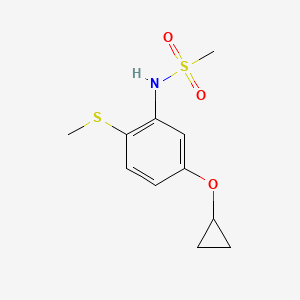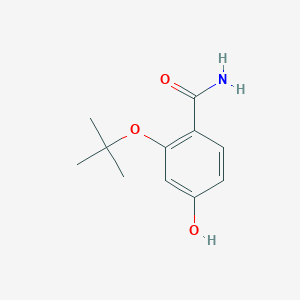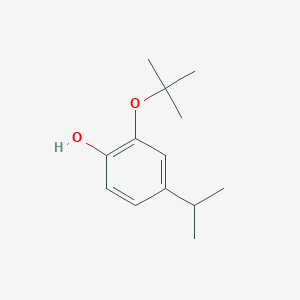
2-Tert-butoxy-4-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-4-isopropylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butoxy group and an isopropyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-4-isopropylphenol typically involves the alkylation of phenol with tert-butyl alcohol and isopropyl alcohol under acidic conditions. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process involves the formation of a tert-butyl cation and an isopropyl cation, which then react with the phenol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method ensures a consistent supply of reactants and efficient removal of by-products, leading to higher yields and purity of the final product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize side reactions.
化学反応の分析
Types of Reactions
2-Tert-butoxy-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
2-Tert-butoxy-4-isopropylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Tert-butoxy-4-isopropylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological effects. The tert-butoxy and isopropyl groups can influence the compound’s solubility and reactivity, affecting its overall activity.
類似化合物との比較
Similar Compounds
4-Tert-butylphenol: Similar structure but lacks the isopropyl group.
2-Isopropylphenol: Similar structure but lacks the tert-butoxy group.
4-Isopropylphenol: Similar structure but lacks the tert-butoxy group.
Uniqueness
2-Tert-butoxy-4-isopropylphenol is unique due to the presence of both tert-butoxy and isopropyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxy]-4-propan-2-ylphenol |
InChI |
InChI=1S/C13H20O2/c1-9(2)10-6-7-11(14)12(8-10)15-13(3,4)5/h6-9,14H,1-5H3 |
InChIキー |
XCHZFYDQNCAKGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C=C1)O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


